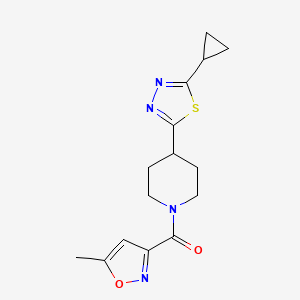

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine

CAS No.: 1203393-46-7

Cat. No.: VC11985986

Molecular Formula: C15H18N4O2S

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203393-46-7 |

|---|---|

| Molecular Formula | C15H18N4O2S |

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | [4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |

| Standard InChI | InChI=1S/C15H18N4O2S/c1-9-8-12(18-21-9)15(20)19-6-4-11(5-7-19)14-17-16-13(22-14)10-2-3-10/h8,10-11H,2-7H2,1H3 |

| Standard InChI Key | YJHGMPGHYQIJSD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |

| Canonical SMILES | CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name reflects its three-dimensional architecture:

-

Piperidine backbone: A six-membered saturated nitrogen-containing ring.

-

5-Cyclopropyl-1,3,4-thiadiazol-2-yl substituent: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, with a cyclopropyl group at position 5.

-

5-Methyl-1,2-oxazole-3-carbonyl group: A five-membered aromatic ring with one oxygen and one nitrogen atom, methylated at position 5 and functionalized as a carbonyl derivative.

Molecular Formula: C₁₅H₁₇N₅O₂S

Molecular Weight: 339.43 g/mol .

Key Functional Groups:

-

Thiadiazole (heterocyclic sulfur-nitrogen ring)

-

Oxazole (heterocyclic oxygen-nitrogen ring)

-

Piperidine (secondary amine)

Synthesis and Manufacturing

The synthesis of this compound typically involves multi-step protocols:

Thiadiazole Ring Formation

-

Cyclization of thiosemicarbazides: Reacting cyclopropanecarboxylic acid hydrazide with carbon disulfide under basic conditions forms the 1,3,4-thiadiazole core .

-

Substitution at position 2: Coupling the thiadiazole intermediate with a piperidine derivative via nucleophilic aromatic substitution or metal-catalyzed cross-coupling .

Physicochemical Properties

Experimental and computed data for the compound are summarized below:

Key Observations:

-

Moderate lipophilicity (logP ~2.6) suggests membrane permeability.

-

High polar surface area indicates potential for hydrogen bonding, impacting bioavailability .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume